N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide
Description
N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)pivalamide is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
2,2-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3S/c1-13(2,3)12(16)14-9-7-10-5-6-11(8-9)15(10)19(4,17)18/h9-11H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKURLHPYFDYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CC2CCC(C1)N2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide typically involves multiple steps, starting from readily available precursors. One common method involves the use of organocatalysis, which has been applied to the synthesis of many natural products and structures in a manner that reduces residues and ecological impact . The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the substituents involved.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with sulfonyl and pivalamide groups, such as 4-(3,8-diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines .
Uniqueness
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure known as 8-azabicyclo[3.2.1]octane, with a methylsulfonyl group attached to the nitrogen atom and a pivalamide functional group. Its molecular formula is C₁₃H₁₉N₃O₃S, and it has a molecular weight of approximately 287.36 g/mol.
Key Structural Features:
- Bicyclic Framework : Provides rigidity and influences binding interactions.
- Methylsulfonyl Group : Enhances solubility and may affect metabolic stability.
- Pivalamide Group : Contributes to the compound's pharmacological profile.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Neuropharmacological Effects : The compound shows potential as a therapeutic agent for neurological disorders due to its ability to interact with neurotransmitter systems.
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Some derivatives demonstrate activity against specific bacterial strains.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound's structural features allow it to bind effectively to certain receptors in the central nervous system, influencing neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
Data Table: Biological Activities and Research Findings
| Activity Type | Description | Study Reference |
|---|---|---|
| Neuropharmacological | Potential modulation of neurotransmitter systems | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Activity against specific bacterial strains |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives:
- Synthesis Methodology : Various synthetic routes have been developed to optimize yield and purity, emphasizing the importance of stereochemistry in the biological activity of the resulting compounds.
- In Vivo Studies : Animal models have shown promising results regarding its efficacy in reducing symptoms associated with neuroinflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
